molecular formula C12H18N6O B11853421 N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide

N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide

Cat. No.: B11853421
M. Wt: 262.31 g/mol
InChI Key: DGFRHQOYTZYTTM-IWUDQNPASA-N
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Description

N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide is a complex organic compound that belongs to the class of pyridine carboxamides This compound is characterized by the presence of dimethylaminomethylideneamino groups attached to the pyridine ring, which imparts unique chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide typically involves the condensation of pyridine-2,6-dicarboxylic acid or its derivatives with dimethylamine. One common method involves the reaction of pyridine-2,6-dicarbonyl dichloride with dimethylamine under controlled conditions to yield the desired product . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylaminomethylideneamino groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of substituted pyridine carboxamides.

Mechanism of Action

The mechanism of action of N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The dimethylaminomethylideneamino groups can participate in hydrogen bonding and electrostatic interactions with target molecules, influencing their reactivity and stability. Additionally, the pyridine ring can coordinate with metal ions, facilitating catalytic processes and enhancing the compound’s activity in various reactions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide is unique due to the presence of two dimethylaminomethylideneamino groups, which enhance its reactivity and versatility in various chemical reactions

Properties

Molecular Formula

C12H18N6O

Molecular Weight

262.31 g/mol

IUPAC Name

N-[(Z)-dimethylaminomethylideneamino]-6-(dimethylaminomethylideneamino)pyridine-2-carboxamide

InChI

InChI=1S/C12H18N6O/c1-17(2)8-13-11-7-5-6-10(15-11)12(19)16-14-9-18(3)4/h5-9H,1-4H3,(H,16,19)/b13-8?,14-9-

InChI Key

DGFRHQOYTZYTTM-IWUDQNPASA-N

Isomeric SMILES

CN(C)C=NC1=CC=CC(=N1)C(=O)N/N=C\N(C)C

Canonical SMILES

CN(C)C=NC1=CC=CC(=N1)C(=O)NN=CN(C)C

Origin of Product

United States

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